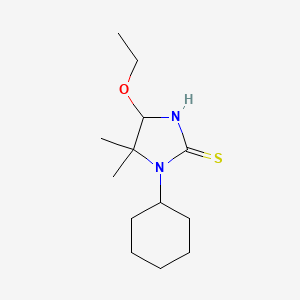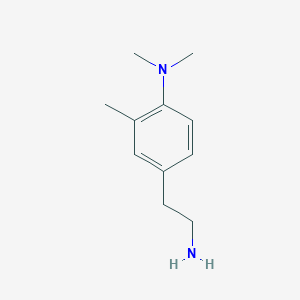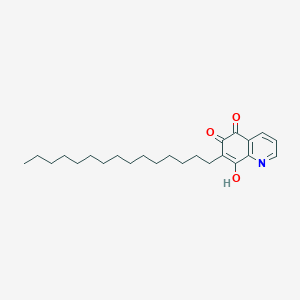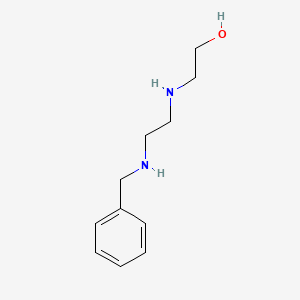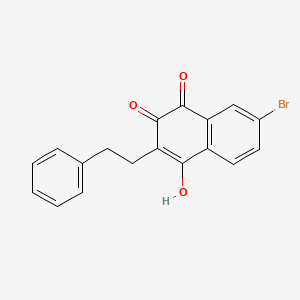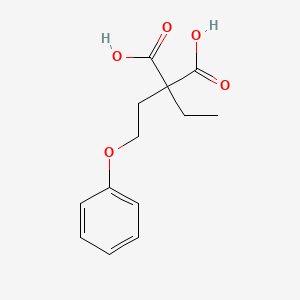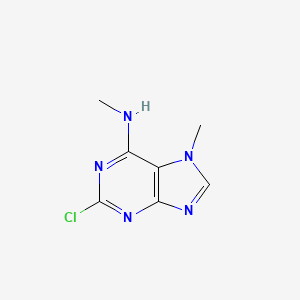
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of an ortho-aminophenol with a boronic acid or boronic ester under acidic conditions.
Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furanyl Group: The furanyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a furanyl boronic acid and the corresponding halogenated benzoxaborole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or furanyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the benzoxaborole core can form reversible covalent bonds with nucleophilic sites in proteins, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzoxaborole: The parent compound without the fluoro and furanyl groups.
5-Fluoro-2,1-benzoxaborole: A derivative with only the fluoro group.
1-(3-Furanyl)-2,1-benzoxaborole: A derivative with only the furanyl group.
Uniqueness
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is unique due to the presence of both the fluoro and furanyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs
Properties
Molecular Formula |
C11H8BFO2 |
|---|---|
Molecular Weight |
201.99 g/mol |
IUPAC Name |
5-fluoro-1-(furan-3-yl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFO2/c13-10-1-2-11-8(5-10)6-15-12(11)9-3-4-14-7-9/h1-5,7H,6H2 |
InChI Key |
FFGFXTUHVJRIFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



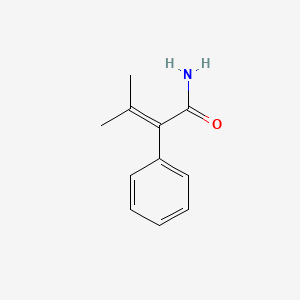

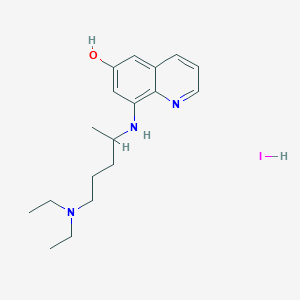
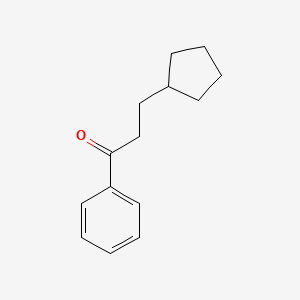
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
